![molecular formula C16H10ClFN4O4S B2407949 1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-60-0](/img/structure/B2407949.png)
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a benzyl group substituted with chlorine and fluorine, a nitrothiazole moiety, and a dihydropyridine ring with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzyl intermediate: Starting with 2-chloro-6-fluorobenzyl chloride, react with a suitable nucleophile to introduce the benzyl group.
Thiazole ring formation: Synthesize the 5-nitrothiazole moiety through a cyclization reaction involving appropriate precursors.
Coupling reactions: Combine the benzyl intermediate with the nitrothiazole moiety under suitable conditions to form the desired compound.
Final modifications: Introduce the dihydropyridine ring and carboxamide group through additional steps involving condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
Substitution: The benzyl group with chlorine and fluorine can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce new functional groups at the benzyl position.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to cellular receptors, modulating signaling pathways.
DNA/RNA Interaction: The compound could interact with genetic material, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-(2-chloro-6-fluorobenzyl)-N-(5-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing targeted therapies or specialized materials.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4O4S/c17-11-4-1-5-12(18)10(11)8-21-6-2-3-9(15(21)24)14(23)20-16-19-7-13(27-16)22(25)26/h1-7H,8H2,(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISIZANXCZVARW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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